1-Isothiocyanatoprop-1-ene
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Overview
Description
Preparation Methods
1-Isothiocyanatoprop-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of allyl amine with carbon disulfide, followed by oxidation with hydrogen peroxide . Another method involves the nucleophilic substitution and rearrangement processes of 2,3-dichloropropene . Industrial production often utilizes these methods due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Isothiocyanatoprop-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, forming different isothiocyanate derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isothiocyanatoprop-1-ene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isothiocyanatoprop-1-ene involves its interaction with cellular components. It can induce apoptosis (programmed cell death) by activating specific pathways and molecular targets, such as the Nrf2 transcription factor . This activation leads to increased antioxidant enzyme activities, which help mitigate oxidative stress .
Comparison with Similar Compounds
1-Isothiocyanatoprop-1-ene is unique compared to other isothiocyanates due to its specific structure and properties. Similar compounds include:
Benzyl isothiocyanate: Known for its anticancer properties.
Phenyl isothiocyanate: Used in peptide synthesis.
Sulforaphane: Found in cruciferous vegetables and known for its chemopreventive properties.
Each of these compounds has distinct applications and properties, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
138680-88-3 |
---|---|
Molecular Formula |
C4H5NS |
Molecular Weight |
99.16 g/mol |
IUPAC Name |
1-isothiocyanatoprop-1-ene |
InChI |
InChI=1S/C4H5NS/c1-2-3-5-4-6/h2-3H,1H3 |
InChI Key |
RYEMDAZVNKCOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC=CN=C=S |
Origin of Product |
United States |
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